Laurenmariallene
Description
Laurenmariallene is a brominated C15-acetogenin first isolated from the marine red alga Laurencia mariannensis . Its molecular formula is C15H19BrO2, with a molecular weight of 311.21 g/mol . Structurally, it features a brominated carbon chain with a terminal cis-enyne moiety, characteristic of acetogenins derived from marine algae . This compound exhibits modest antibacterial activity against Gram-positive and Gram-negative bacteria, though its anti-candidal activity is notably weak .
Properties
Molecular Formula |
C15H15Br3O2 |
|---|---|
Molecular Weight |
467 g/mol |
InChI |
InChI=1S/C15H15Br3O2/c1-2-10(17)5-3-7-12-14(18)15-13(20-12)9-11(19-15)6-4-8-16/h3,5-8,11,13,15H,2,9H2,1H3/b7-3-,10-5-/t4?,11-,13-,15+/m1/s1 |
InChI Key |
XESWLEVPFYXKLI-UIRRHHTJSA-N |
Isomeric SMILES |
CC/C(=C/C=C\C1=C([C@@H]2[C@H](O1)C[C@H](O2)C=C=CBr)Br)/Br |
Canonical SMILES |
CCC(=CC=CC1=C(C2C(O1)CC(O2)C=C=CBr)Br)Br |
Synonyms |
laurenmariallene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Panacene (Monobromide Analog)
Structural and Spectroscopic Differences
Panacene (10ʼ), a monobromide compound, shares NMR spectral similarities with laurenmariallene, particularly in carbon skeleton resonance patterns. However, this compound’s additional bromine atom and ether functional groups lead to distinct 13C NMR shifts (e.g., δ 75–85 ppm for ether-linked carbons) and higher molecular complexity .
| Property | This compound | Panacene |
|---|---|---|
| Molecular Formula | C15H19BrO2 | Not explicitly reported |
| Molecular Weight | 311.21 g/mol | ~250–280 g/mol (estimated) |
| Bromination | Polybrominated | Monobrominated |
| Key Bioactivity | Antibacterial | Not reported |
| Source | Laurencia mariannensis | Synthetic/Unspecified |
Comparison with Desepilaurallene and Okamuragenin
Structural and Functional Insights
Both desepilaurallene (381) and okamuragenin (382) are polyketides isolated from Laurencia species. Unlike this compound, desepilaurallene lacks bromination but contains a cyclic ether ring, contributing to its anti-staphylococcal activity .
| Property | This compound | Desepilaurallene | Okamuragenin |
|---|---|---|---|
| Molecular Class | C15-Acetogenin | Polyketide | Diterpene |
| Halogenation | Brominated | Non-halogenated | Non-halogenated |
| Bioactivity | Antibacterial | Anti-staphylococcal | Cytotoxic |
| Source | L. mariannensis | L. okamurai | L. okamurai |
Comparison with Callophycols and Lanosol Enol Ether
Critical Analysis of Research Findings
- Structural Uniqueness: this compound’s bromination and acetogenin backbone differentiate it from non-halogenated analogs like desepilaurallene .
- Bioactivity Limitations: While this compound’s antibacterial activity is notable, its lack of anti-candidal efficacy contrasts sharply with Q-GRFT and callophycin A, which target fungal pathogens .
- Methodological Notes: Early NMR studies flagged reproducibility challenges in polar solvents, necessitating cross-validation with synthetic standards (e.g., panacene) for structural confirmation .
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